(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one

Covalent reversible inhibitor Kinase warhead Trifluoromethyl ketone

(3E)-1,1,1-Trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one (CAS 478047-06-2) is a synthetic fluorinated enaminoketone belonging to the trifluorobutenone class. It has the molecular formula C16H12F3NO2 and a molecular weight of 307.27 g/mol.

Molecular Formula C16H12F3NO2
Molecular Weight 307.272
CAS No. 478047-06-2
Cat. No. B2726056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one
CAS478047-06-2
Molecular FormulaC16H12F3NO2
Molecular Weight307.272
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NC=CC(=O)C(F)(F)F
InChIInChI=1S/C16H12F3NO2/c17-16(18,19)15(21)10-11-20-13-8-4-5-9-14(13)22-12-6-2-1-3-7-12/h1-11,20H/b11-10+
InChIKeyOURVZUKMEYDAEL-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3E)-1,1,1-Trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one (CAS 478047-06-2): Compound Identity & Procurement Baseline


(3E)-1,1,1-Trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one (CAS 478047-06-2) is a synthetic fluorinated enaminoketone belonging to the trifluorobutenone class. It has the molecular formula C16H12F3NO2 and a molecular weight of 307.27 g/mol. The compound features an electrophilic α,β-unsaturated trifluoromethyl ketone (trifluorobutenone) warhead conjugated to a 2-phenoxyphenylamino moiety. This structural architecture places it at the intersection of covalent reversible kinase inhibitor design [1] and NADPH oxidase (NOX) inhibition research . It is supplied as a white to off-white solid, typically at ≥95% purity, and is intended exclusively for research use.

Why Generic Trifluorobutenone Substitution Fails: Structural Determinants of (3E)-1,1,1-Trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one Differentiation


Trifluorobutenone-based probes and inhibitors are a well-established chemotype, but their biological activity and selectivity profiles are exquisitely sensitive to the nature of the 4-amino substituent. Simple analogs such as (3E)-1,1,1-trifluoro-4-(phenylamino)but-3-en-2-one (CAS 134219-71-9) lack the ortho-phenoxy substitution that distinguishes the target compound . The 2-phenoxyphenylamino group introduces a sterically demanding, lipophilic diphenyl ether motif that alters the compound's conformational landscape, hydrogen-bonding capacity, and potential for secondary interactions within enzyme active sites. Consequently, indiscriminate substitution with unsubstituted phenylamino or benzylamino analogs is expected to yield divergent target engagement and selectivity outcomes. The evidence below quantifies where data exist, but users should note that direct comparative bioactivity data for this specific compound remain sparse, and selection must be guided by the structural features documented in Section 3.

Quantitative Differentiation Evidence for (3E)-1,1,1-Trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one (CAS 478047-06-2) vs. Structural Analogs


Trifluorobutenone Warhead Reactivity: Covalent Reversible Inhibition Potential vs. Non-Fluorinated Ketones

The trifluorobutenone (TFB) warhead of the target compound is a member of the aromatic trifluoromethyl ketone (TFMK) class, which has been characterized as a covalently reversible warhead for targeting non-catalytic cysteine residues in kinases [1]. In the seminal study by Zhang et al. (2021), aromatic TFMK-containing inhibitors achieved FGFR4 kinase IC50 values in the low nanomolar range (e.g., compound 7: IC50 = 12 nM) and demonstrated covalent reversible binding confirmed by MALDI-TOF mass spectrometry, dialysis assay, and X-ray crystallography [1]. In contrast, non-fluorinated methyl ketone analogs (e.g., acetyl warheads) typically exhibit irreversible or weak reversible binding with significantly lower potency. The TFB warhead's enhanced electrophilicity (due to the electron-withdrawing CF3 group) facilitates reversible hemithioketal formation with cysteine thiols, providing a kinetic advantage over non-fluorinated ketones. This is a class-level inference: the target compound's TFB warhead is anticipated to exhibit similar covalent reversible characteristics, though direct kinetic data for CAS 478047-06-2 are not currently available in the public domain.

Covalent reversible inhibitor Kinase warhead Trifluoromethyl ketone

NADPH Oxidase (NOX) Inhibition Annotation vs. Apocynin: Differential Structural Features

The target compound is annotated as an inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for pathological reactive oxygen species (ROS) production in inflammatory conditions . Apocynin (4′-hydroxy-3′-methoxyacetophenone, CAS 498-02-2) is a widely used, prototypical NOX inhibitor, but its mechanism is prodrug-dependent—requiring myeloperoxidase-mediated oxidation to generate active oligomeric species—and it exhibits off-target effects including direct ROS scavenging at high concentrations [1]. The target compound circumvents the prodrug requirement because its α,β-unsaturated TFB moiety is intrinsically electrophilic and capable of direct covalent engagement with nucleophilic residues or redox-active sites within the NOX complex. However, specific IC50 values for CAS 478047-06-2 against any NOX isoform (NOX1-5, DUOX1/2) are not publicly available. This represents a class-level inference based on the TFB warhead's established electrophilic mechanism and the vendor annotation.

NADPH oxidase ROS inhibition Inflammatory disease

Lipophilicity and Permeability Enhancement from 2-Phenoxyphenylamino Substituent vs. Unsubstituted Phenylamino Analogs

The 2-phenoxyphenylamino substituent of the target compound introduces a diphenyl ether motif that significantly increases molecular lipophilicity compared to simpler 4-(phenylamino)trifluorobutenone analogs. The target compound (C16H12F3NO2, MW 307.27) has a predicted logP of approximately 3.74 based on ZINC15 calculations [1]. In comparison, (3E)-1,1,1-trifluoro-4-(phenylamino)but-3-en-2-one (CAS 134219-71-9, C10H8F3NO, MW 215.17) has a predicted logP of approximately 2.1 . This ~1.6 log unit increase corresponds to a theoretical ~40-fold increase in octanol-water partition coefficient, translating to enhanced passive membrane permeability. The additional phenoxy group also contributes 0.19 fraction sp3 (per ZINC) and two aromatic rings, which may facilitate π-π stacking interactions within hydrophobic enzyme pockets.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor/Acceptor Capacity Differentiation from ortho-Phenoxyanilino Motif

The target compound's 2-phenoxyphenylamino group provides a distinct hydrogen-bonding profile compared to analogs lacking the ortho-phenoxy substitution. The target compound features two hydrogen-bond donors (the secondary amine NH and potentially water-mediated interactions with the phenoxy oxygen) and six hydrogen-bond acceptors (the ketone oxygen, the trifluoromethyl fluorines, the anilino nitrogen, and the phenoxy ether oxygen) [1]. In contrast, the simpler (3E)-1,1,1-trifluoro-4-(phenylamino)but-3-en-2-one presents only one HBD (NH) and four HBA . The additional phenoxy ether oxygen in the target compound can serve as a hydrogen-bond acceptor, potentially enabling additional interactions within target binding pockets that are inaccessible to the simpler analog. Furthermore, the ortho-substitution pattern restricts rotation around the N-aryl bond, influencing the conformational preference of the amino group and potentially affecting the trajectory of the TFB warhead relative to the binding site.

Hydrogen bonding Target engagement Selectivity determinants

Recommended Research Application Scenarios for (3E)-1,1,1-Trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one (CAS 478047-06-2)


Covalent Reversible Kinase Inhibitor Probe Design Using the Trifluorobutenone Warhead

Medicinal chemistry teams developing targeted covalent inhibitors (TCIs) for kinases with non-catalytic cysteines (e.g., FGFR4, JAK3) can deploy this compound as a warhead-bearing fragment or advanced intermediate. The aromatic trifluoromethyl ketone (TFMK) class has been validated for covalently reversible cysteine targeting with nanomolar potency and tunable residence times [1]. The 2-phenoxyphenylamino group provides a vector for further elaboration into the kinase hinge-binding region or allosteric pocket while maintaining the TFB electrophile for reversible hemithioketal formation.

NADPH Oxidase (NOX) Inhibitor Screening and Mechanistic Studies

Investigators studying NOX-dependent ROS production in inflammatory disease models (e.g., colitis, neuroinflammation, ischemia-reperfusion injury) may use this compound as a structurally differentiated NOX inhibitor tool . Unlike apocynin, which requires myeloperoxidase-mediated activation and exhibits ROS scavenging artifacts [2], this compound's intrinsic electrophilicity enables direct NOX inhibition without prodrug dependence, potentially simplifying pharmacodynamic interpretation.

Structure-Activity Relationship (SAR) Expansion of Trifluorobutenone Chemical Space

Researchers conducting SAR studies on the 4-amino position of trifluorobutenones can use this compound as a key comparator for evaluating the impact of ortho-phenoxy substitution on potency, selectivity, and physicochemical properties. The quantitative differences in logP (Δ +1.64) and hydrogen-bond capacity (Δ +1 HBD, +2 HBA) relative to the unsubstituted phenylamino analog [3] provide a rational basis for designing focused libraries aimed at optimizing permeability and target complementarity.

Covalent Fragment-Based Drug Discovery (FBDD) Electrophile Library Component

This compound is suitable for inclusion in electrophilic fragment libraries for covalent FBDD screening campaigns. The trifluorobutenone warhead provides a balanced electrophilicity profile—sufficient for cysteine trapping yet reversible, minimizing the risk of pan-assay interference and non-specific protein adduction that plagues more reactive acrylamide fragments [1]. The diphenyl ether moiety adds shape diversity to fragment collections and can facilitate fragment merging or linking strategies.

Quote Request

Request a Quote for (3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.